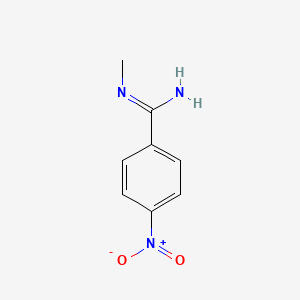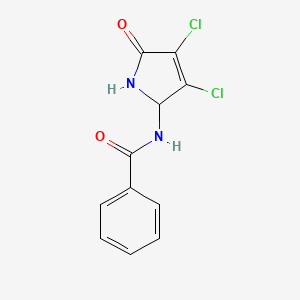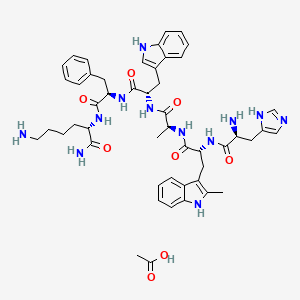
2-Chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities
Preparation Methods
The synthesis of 2-Chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with 2,5-dimethylpyrrole under specific conditions. The nitro group is then reduced to an amine, followed by the formation of the hydrazide through the reaction with hydrazine hydrate. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reactions .
Chemical Reactions Analysis
2-Chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazoles or triazoles.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other heterocyclic compounds.
Biology: The compound exhibits antibacterial, antifungal, and antitubercular activities, making it a candidate for developing new antimicrobial agents.
Medicine: Its potential cytotoxic activity against certain cancer cell lines suggests its use in cancer research.
Industry: The compound’s derivatives are explored for their use in creating new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide involves its interaction with specific enzymes and molecular targets. For instance, it has been shown to inhibit enzymes like enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial growth and survival. The compound binds to the active sites of these enzymes, disrupting their normal function and leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide include other benzoic acid hydrazide derivatives, such as:
- 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities and chemical properties. The unique combination of the chloro group and the 2,5-dimethylpyrrole moiety in this compound contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C13H14ClN3O |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
2-chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide |
InChI |
InChI=1S/C13H14ClN3O/c1-8-3-4-9(2)17(8)10-5-6-11(12(14)7-10)13(18)16-15/h3-7H,15H2,1-2H3,(H,16,18) |
InChI Key |
AEZXHAMRXAQZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)NN)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-methylpropanoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B12464801.png)
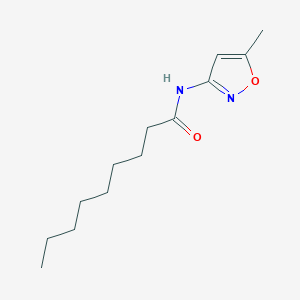
![7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B12464806.png)
![2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12464822.png)
![2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B12464825.png)
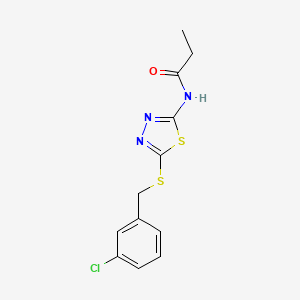
![2-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464834.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione](/img/structure/B12464841.png)
![N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide](/img/structure/B12464851.png)

